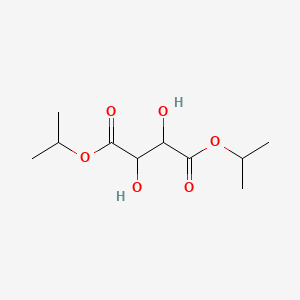

Diisopropyl tartrate

CAS No.: 91007-92-0

Cat. No.: VC13359426

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91007-92-0 |

|---|---|

| Molecular Formula | C10H18O6 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | dipropan-2-yl 2,3-dihydroxybutanedioate |

| Standard InChI | InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3 |

| Standard InChI Key | XEBCWEDRGPSHQH-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O |

| Canonical SMILES | CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Diisopropyl tartrate is the diisopropyl ester of tartaric acid, featuring two hydroxyl groups and two ester functionalities. The compound’s stereochemistry arises from the two chiral centers in the tartaric acid backbone, yielding four stereoisomers. The commercially significant enantiomers are:

-

(2S,3S)-Diisopropyl D-tartrate (D-(−)-DIPT): Specific rotation (neat) .

-

(2R,3R)-Diisopropyl L-tartrate (L-(+)-DIPT): Specific rotation (neat) .

The spatial arrangement of these groups dictates their interaction with chiral substrates, making them indispensable in enantioselective reactions.

Nomenclature and Identifiers

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The preparation of DIPT involves esterification of tartaric acid with isopropyl alcohol under acidic conditions. A high-yield protocol from the Journal of Organic Chemistry outlines the following steps :

-

Metallation: Trans-2-butene is treated with n-BuLi and t-BuOK in THF at −50°C to form (E)-crotylpotassium.

-

Borylation: Reaction with triisopropyl borate yields a boronate intermediate.

-

Esterification: The boronate is hydrolyzed and condensed with (S,S)-DIPT to form the chiral crotylboronate reagent.

Key parameters:

-

Temperature control (<−65°C) to prevent isomerization.

-

Use of anhydrous solvents (EtO, toluene) to avoid hydrolysis.

-

Final product isolated as a viscous liquid with ≥98% isomeric purity .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency. Critical considerations include:

-

Catalyst Selection: Sulfonic acid resins for esterification.

-

Purification: Molecular distillation under vacuum (0.5–1 mmHg) to remove residual alcohols .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Boiling Point | 275°C | |

| Density (20°C) | 1.119 g/mL | |

| Refractive Index () | Not reported | |

| Flash Point | >230°F (110°C) | |

| Solubility | Chloroform, Methanol | |

| Optical Activity (D-(−)-DIPT) |

Chemical Stability

-

Hygroscopicity: Absorbs moisture, requiring storage under inert gas .

-

Acid/Base Sensitivity: Stable in neutral conditions but hydrolyzes in acidic/basic media () .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Crotylboration

DIPT-modified crotylboronates enable stereoselective allylations of aldehydes. For example, (S,S)-DIPT-(E)-crotylboronate reacts with α-branched aldehydes to yield anti-homoallylic alcohols with >95% syn selectivity .

Mechanistic Insight:

The tartrate’s hydroxyl groups coordinate to the boron center, creating a chiral environment that directs the crotyl group’s approach to the aldehyde.

Catalytic Asymmetric Epoxidation

Sharpless epoxidation employs DIPT-derived titanium complexes to epoxidize allylic alcohols. Key features:

-

Enantiomeric Excess (ee): Up to 98% for trans-disubstituted epoxides.

-

Substrate Scope: Effective for geraniol derivatives and glycidol precursors .

Recent Advances and Future Directions

Continuous-Flow Asymmetric Reactions

Microreactor systems integrating DIPT-based catalysts achieve turnover frequencies (TOF) of 1,200 h for ketone reductions .

Sustainable Production Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume